N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine is an organic compound that belongs to the class of fluorenylidene derivatives. This compound is characterized by the presence of both fluorene and carbazole moieties, which are known for their unique photophysical and electronic properties. The combination of these two structures in a single molecule makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine typically involves the condensation of 9H-fluoren-9-one with 9H-carbazole-9-amine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. The reaction can be represented as follows:
[ \text{9H-fluoren-9-one} + \text{9H-carbazole-9-amine} \rightarrow \text{this compound} ]
Common solvents used in this reaction include tetrahydrofuran (THF) and 1,4-dioxane. The reaction may or may not require a base catalyst, but the presence of a base can significantly shorten the reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone and carbazole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
Oxidation: Fluorenone and carbazole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted fluorenylidene and carbazole compounds.
Scientific Research Applications
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and antinociceptive activities.
Medicine: Explored for its potential use in drug development, particularly for its biological activity against certain diseases.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, molecular docking studies have shown that similar compounds can inhibit the activity of enzymes like tyrosinase .
Comparison with Similar Compounds
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine can be compared with other fluorenylidene and carbazole derivatives:
Similar Compounds: (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine, (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine.
Uniqueness: The combination of fluorene and carbazole moieties in a single molecule provides unique photophysical properties and biological activities that are not commonly found in other compounds.
Properties
Molecular Formula |
C25H16N2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-carbazol-9-ylfluoren-9-imine |
InChI |
InChI=1S/C25H16N2/c1-3-13-21-17(9-1)18-10-2-4-14-22(18)25(21)26-27-23-15-7-5-11-19(23)20-12-6-8-16-24(20)27/h1-16H |
InChI Key |
RTRDRDBYGBZOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.